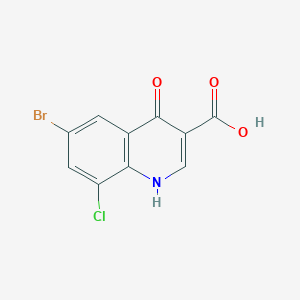

![molecular formula C13H17N3O B1518248 N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine CAS No. 1153973-97-7](/img/structure/B1518248.png)

N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine

Descripción general

Descripción

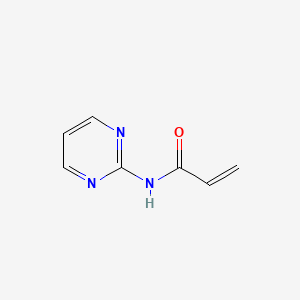

“N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a methyl group at the 1-position and an amine group at the 4-position. The amine group is further substituted with a 3-methoxyphenethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the 3-methoxyphenethyl group. The presence of these functional groups would likely influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the presence of certain functional groups. For example, the presence of the amine group might make this compound a base, and the presence of the methoxy group might influence its solubility .Aplicaciones Científicas De Investigación

Enhanced Lipase-Catalyzed N-Acylation

A study by Cammenberg, Hult, and Park (2006) discusses the molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate. This method, which significantly increases the reaction rate, applies to aminolysis reactions and could be relevant for synthesizing compounds related to N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine (Cammenberg, Hult, & Park, 2006).

Ultrasound-mediated Synthesis

Wang, Zou, Zhao, and Shi (2011) developed a facile and environment-friendly protocol for synthesizing pyrazole derivatives using ultrasound-mediated condensation. This method could be adapted for synthesizing derivatives of N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine, offering advantages such as shorter reaction times and higher yields (Wang, Zou, Zhao, & Shi, 2011).

Antitumor and Antimicrobial Applications

Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, and Ben Hadda (2020) explored the synthesis, characterization, and biological activities of pyrazole derivatives. Their findings highlight the potential antitumor, antifungal, and antibacterial applications of such compounds, which may include derivatives of N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine (Titi et al., 2020).

Green Synthesis Approaches

Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, and Khakyzadeh (2013) reported on a green, simple, and efficient method for preparing pyranopyrazoles, demonstrating the use of isonicotinic acid as a dual and biological organocatalyst. This approach could be relevant for eco-friendly synthesis routes of N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine derivatives (Zolfigol et al., 2013).

Polymer Modification for Medical Applications

Aly and El-Mohdy (2015) discussed the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including pyrazole derivatives. These modifications enhance the hydrogels' swelling properties and thermal stability, suggesting potential medical applications of N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine derivatives (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Target of Action

The methoxyphenyl group could potentially enhance binding affinity to these targets .

Mode of Action

Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The pyrazole core and the methoxyphenyl group could potentially form key interactions with target proteins, leading to changes in their activity .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .

Propiedades

IUPAC Name |

N-[1-(3-methoxyphenyl)ethyl]-1-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-10(15-12-8-14-16(2)9-12)11-5-4-6-13(7-11)17-3/h4-10,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZGIAIJMSZOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

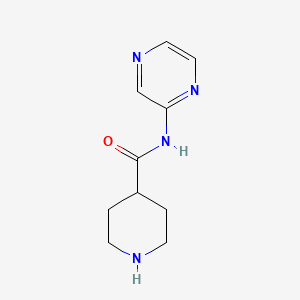

![1-[2-(Dimethylamino)-6-fluorophenyl]ethan-1-ol](/img/structure/B1518170.png)

![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518180.png)